8R-hydroxylobelane
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Overview
Description
8R-hydroxylobelane is a chemical compound known for its unique structure and properties It is a derivative of lobeline, a natural alkaloid found in the Lobelia plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8R-hydroxylobelane involves several steps, starting from the precursor lobeline. The process typically includes hydroxylation reactions under controlled conditions to introduce the hydroxyl group at the 8R position. Common reagents used in these reactions include oxidizing agents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
8R-hydroxylobelane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8R-hydroxylobelane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological systems, including its binding affinity to receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8R-hydroxylobelane involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
8R-hydroxylobelane can be compared with other similar compounds, such as:
Lobeline: The parent compound from which this compound is derived.
Des-keto lobeline analogs: Compounds with modifications to the lobeline structure, showing different potency and selectivity at dopamine and serotonin transporters.
Other hydroxylated derivatives: Compounds with hydroxyl groups at different positions, exhibiting varying biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H29NO |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(1R)-2-[(2R,6S)-1-methyl-6-(2-phenylethyl)piperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C22H29NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,20-22,24H,8,13-17H2,1H3/t20-,21+,22+/m0/s1 |
InChI Key |
MUSFCRGEWKAWEE-BHDDXSALSA-N |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1C[C@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Canonical SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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